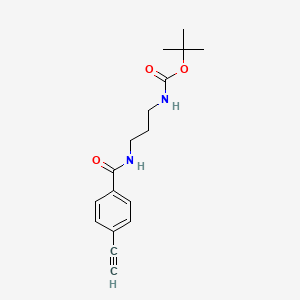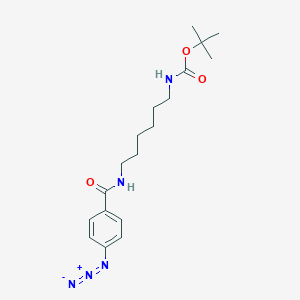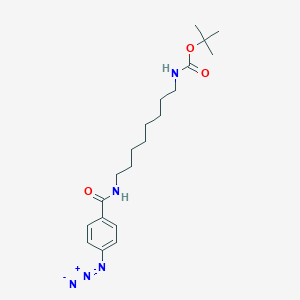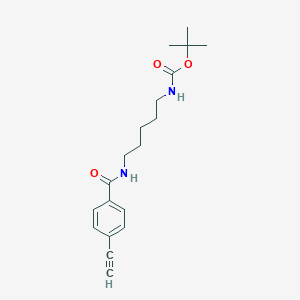
tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethynylbenzamido moiety, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynylbenzamido Intermediate: This involves the reaction of 4-ethynylbenzoic acid with an appropriate amine to form the ethynylbenzamido intermediate.
Coupling with Pentyl Chain: The intermediate is then coupled with a pentylamine derivative under suitable conditions to form the pentyl chain.
Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide or carbamate groups, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, especially at the benzamido or carbamate moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable carbamate linkages makes it a valuable intermediate in drug design.
Industry: In the industrial sector, tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamate moiety can form hydrogen bonds with polar functional groups. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl (5-(4-aminobenzamido)pentyl)carbamate: Similar structure but with an amino group instead of an ethynyl group.
tert-Butyl (5-(4-methylbenzamido)pentyl)carbamate: Contains a methyl group in place of the ethynyl group.
tert-Butyl (5-(4-chlorobenzamido)pentyl)carbamate: Features a chloro group instead of the ethynyl group.
Uniqueness: tert-Butyl (5-(4-ethynylbenzamido)pentyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the design of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
tert-butyl N-[5-[(4-ethynylbenzoyl)amino]pentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-5-15-9-11-16(12-10-15)17(22)20-13-7-6-8-14-21-18(23)24-19(2,3)4/h1,9-12H,6-8,13-14H2,2-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGFBQZYTDBWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)C1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
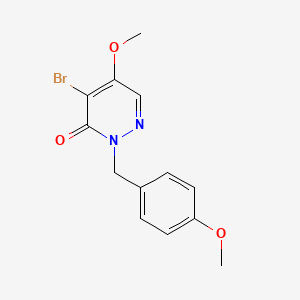
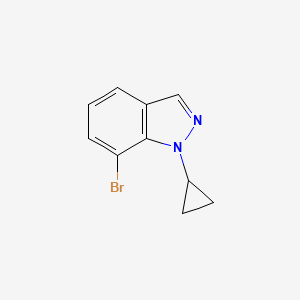
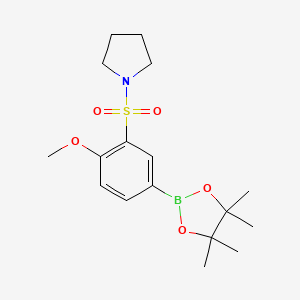
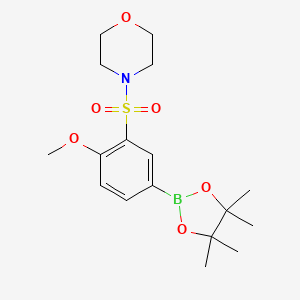
![7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8177622.png)
![3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8177627.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B8177633.png)
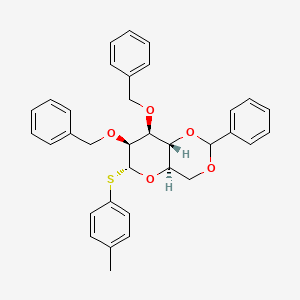
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)
